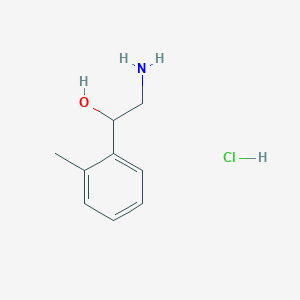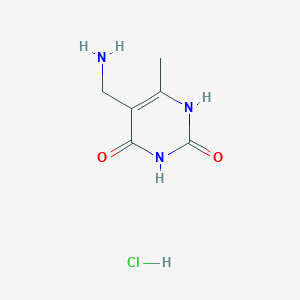
(R)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-bromo-phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a 4-bromo-phenol, the pyrrolidine ring is constructed through a series of reactions including nucleophilic substitution and cyclization.
Introduction of the Phenoxy Group: The 4-bromo-phenoxy group is introduced via an etherification reaction, where the phenol reacts with a suitable halide under basic conditions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of ®-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride may be optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification Techniques: Utilizing crystallization, distillation, or chromatography to achieve the desired purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, leading to the formation of various derivatives.
Oxidation and Reduction: The phenoxy group can participate in oxidation-reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The pyrrolidine ring can be involved in cyclization reactions, forming more complex ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substituted Derivatives: Products with various substituents replacing the bromine atom.
Oxidized or Reduced Compounds: Products with altered oxidation states of the phenoxy group.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structural features.
Biology and Medicine:
Pharmacological Research: Investigated for its potential biological activity, including as a ligand for receptors or enzymes.
Drug Development: Explored as a scaffold for the development of new therapeutic agents.
Industry:
Material Science:
Agrochemicals: Investigated for use in the synthesis of new agrochemical compounds.
Mécanisme D'action
The mechanism of action of ®-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy group can influence the compound’s binding affinity and specificity, while the pyrrolidine ring can affect its overall conformation and stability.
Comparaison Avec Des Composés Similaires
(S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride: The enantiomer of the compound, which may have different biological activities.
3-(4-Chloro-phenoxy)-pyrrolidine hydrochloride: A similar compound with a chlorine atom instead of bromine, potentially exhibiting different reactivity and applications.
3-(4-Methoxy-phenoxy)-pyrrolidine hydrochloride: Featuring a methoxy group, this compound may have distinct electronic properties and uses.
Uniqueness: ®-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s biological activity. Its enantiomeric purity also plays a crucial role in its interactions and effectiveness in various applications.
Propriétés
IUPAC Name |
(3R)-3-(4-bromophenoxy)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPGQQCPSVBQPP-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid pinacol ester](/img/structure/B8097209.png)



